2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a naphthalene moiety, and a sulfanyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole and naphthalene derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and naphthalene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-4,5-dimethylphenol
- 2-ethyl-5-methylpyrazine
- 2-methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
Uniqueness
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide is unique due to its combination of a triazole ring, a naphthalene moiety, and a sulfanyl group
Properties
Molecular Formula |
C24H23N5O2S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-3-29-23(18-10-8-16(2)9-11-18)27-28-24(29)32-15-22(31)26-25-14-20-19-7-5-4-6-17(19)12-13-21(20)30/h4-14,30H,3,15H2,1-2H3,(H,26,31)/b25-14- |
InChI Key |
YSSVAPBPZOKAPG-QFEZKATASA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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